5H,6H,7H-cyclopenta[b]pyrazin-6-amine
Description
5H,6H,7H-cyclopenta[b]pyrazin-6-amine is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyrazine ring system, with an amine group at the 6-position. For instance, related compounds such as 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid (Mol. formula: C₈H₈N₂O₂, Mol. weight: 164.17 g/mol) share the same core structure but differ in functional groups .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQATMGAFBWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=NC=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclization to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazin-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
*Note: Molecular formula and weight for this compound are estimated based on structural similarity to its carboxylic acid analog .
Key Observations:
Functional Group Impact : The carboxylic acid derivative (C₈H₈N₂O₂) exhibits higher polarity compared to the amine analog, influencing solubility and bioavailability.
Synthetic Flexibility: The Skraup reaction is adaptable for amino-substituted heterocycles, though solvent choice (e.g., benzyl alcohol vs. nitrobenzene) varies with substitution position .
Pharmacological Potential
While direct pharmacological data for this compound are unavailable, its structural analogs suggest applications:
- Kinase Inhibition: Pyrazine and pyridine derivatives are known to interact with ATP-binding pockets in kinases.
- CNS Activity: Amino-substituted bicyclic systems (e.g., pyrazolo-oxazines) exhibit blood-brain barrier permeability, making them candidates for neurotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
